1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline
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Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline is a quinoline derivative with a molecular structure characterized by a fused benzene and pyridine ring system
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as using palladium-catalyzed reactions or microwave-assisted synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance sustainability and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides, amines
Major Products Formed:
Quinone derivatives
Tetrahydroquinoline derivatives
Substituted quinolines
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in cellular processes.
Pathways: Modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Quinine
Quinidine
Chloroquine
Mefloquine
Primaquine
This comprehensive overview highlights the significance of 1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline in various scientific domains and its potential for future applications
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)6-7-13-11-5-4-9(14-3)8-10(11)12/h4-5,8,13H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLWWRUMSXZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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